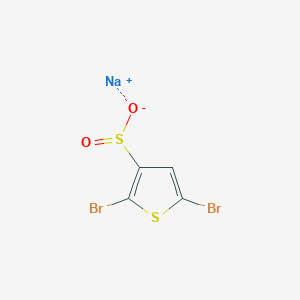
Sodium 2,5-dibromothiophene-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,5-dibromothiophene-3-sulfinate is a chemical compound with the molecular formula C₄HBr₂NaO₂S₂. It is a sodium salt derivative of dibromothiophene sulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dibromothiophene-3-sulfinate typically involves the bromination of thiophene followed by sulfonation. One common method includes the reaction of 2,5-dibromothiophene with sodium sulfite under controlled conditions to yield the desired sulfinate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Sodium 2,5-dibromothiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to thiophene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Sodium 2,5-dibromothiophene-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
作用機序
The mechanism by which sodium 2,5-dibromothiophene-3-sulfinate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and sulfinate groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
類似化合物との比較
Similar Compounds
2,5-Dibromothiophene: A precursor in the synthesis of sodium 2,5-dibromothiophene-3-sulfinate.
Sodium benzenesulfinate: Another sulfinate salt with similar reactivity but different applications.
Sodium triflinate: A trifluoromethylated sulfinate with unique properties and uses.
Uniqueness
This compound is unique due to its dual bromine and sulfinate functional groups, which confer distinct reactivity patterns. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a variety of transformations that are not as readily achievable with other similar compounds .
特性
分子式 |
C4HBr2NaO2S2 |
|---|---|
分子量 |
328.0 g/mol |
IUPAC名 |
sodium;2,5-dibromothiophene-3-sulfinate |
InChI |
InChI=1S/C4H2Br2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 |
InChIキー |
DEHWHRYJXVCPED-UHFFFAOYSA-M |
正規SMILES |
C1=C(SC(=C1S(=O)[O-])Br)Br.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


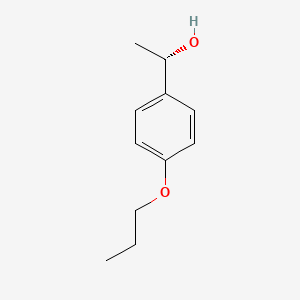

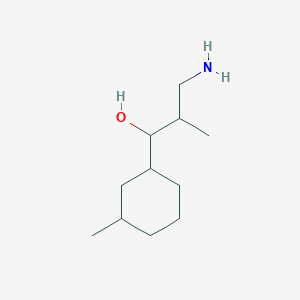
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
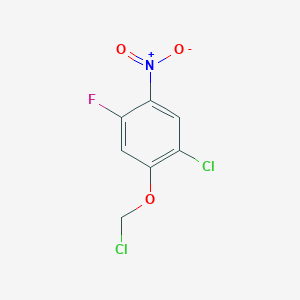
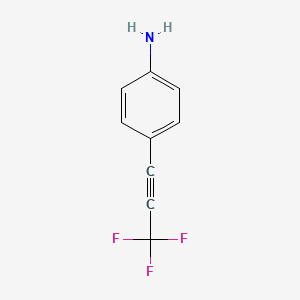
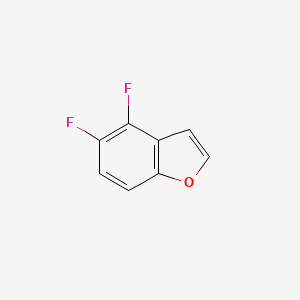
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)
![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)

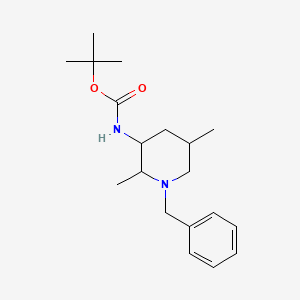
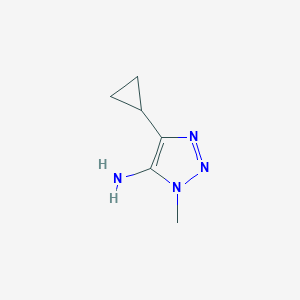
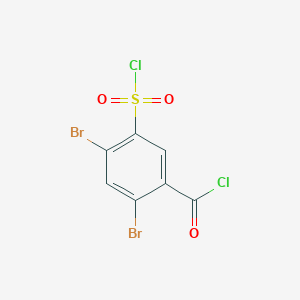
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
